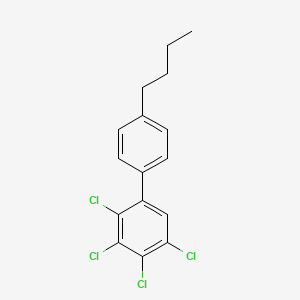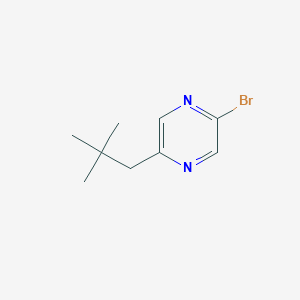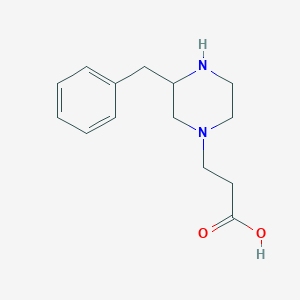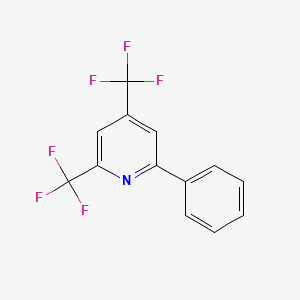
Piperazine, 1-(2H-1-benzopyran-3-ylcarbonyl)-4-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperazine, 1-(2H-1-benzopyran-3-ylcarbonyl)-4-phenyl- is a complex organic compound that belongs to the class of piperazines This compound is characterized by the presence of a benzopyran moiety attached to the piperazine ring, which is further substituted with a phenyl group
準備方法
The synthesis of Piperazine, 1-(2H-1-benzopyran-3-ylcarbonyl)-4-phenyl- typically involves the reaction of piperazine with 1-benzopyran-3-ylcarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then purified using techniques such as recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.
化学反応の分析
Piperazine, 1-(2H-1-benzopyran-3-ylcarbonyl)-4-phenyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles such as halides or amines replace existing substituents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Piperazine, 1-(2H-1-benzopyran-3-ylcarbonyl)-4-phenyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Piperazine, 1-(2H-1-benzopyran-3-ylcarbonyl)-4-phenyl- involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.
類似化合物との比較
Piperazine, 1-(2H-1-benzopyran-3-ylcarbonyl)-4-phenyl- can be compared with other similar compounds such as:
Piperazine, 1-(2H-1-benzopyran-3-ylcarbonyl)-4-methyl-: This compound has a methyl group instead of a phenyl group, which may result in different chemical and biological properties.
1-(3,4-Dihydro-2H-1-benzopyran-3-yl)piperazine:
The uniqueness of Piperazine, 1-(2H-1-benzopyran-3-ylcarbonyl)-4-phenyl- lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs.
特性
CAS番号 |
83823-09-0 |
|---|---|
分子式 |
C20H20N2O2 |
分子量 |
320.4 g/mol |
IUPAC名 |
2H-chromen-3-yl-(4-phenylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C20H20N2O2/c23-20(17-14-16-6-4-5-9-19(16)24-15-17)22-12-10-21(11-13-22)18-7-2-1-3-8-18/h1-9,14H,10-13,15H2 |
InChIキー |
IFYDSYGIWKFFFE-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4OC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N,2,2-trimethyl-4-[1-(2-methylphenyl)tetrazol-5-yl]oxan-4-amine](/img/structure/B14172081.png)

![5-[4-(Methanesulfonyl)phenyl]-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14172092.png)

![8-Methoxy-5-methyl-3-(oxolan-2-ylmethyl)pyrimido[5,4-b]indol-4-one](/img/structure/B14172113.png)








